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Compound of Interest

Compound Name: Cyclo-(Pro-Gly)

Cat. No.: B050762 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo-(Pro-Gly) is a cyclic dipeptide with a diketopiperazine structure. It is a naturally

occurring molecule and has been investigated for various biological activities. Solid-phase

peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of such cyclic

peptides. This protocol details the synthesis of Cyclo-(Pro-Gly) using the

fluorenylmethyloxycarbonyl (Fmoc) protection strategy on a Wang resin, followed by cleavage

and solution-phase cyclization.

Principle of the Method
The synthesis begins with a pre-loaded Fmoc-Pro-Wang resin. The Fmoc protecting group on

the proline is removed, and the subsequent amino acid, Fmoc-Gly-OH, is coupled to the free

amine. The resulting linear dipeptide is then cleaved from the solid support, and the protecting

groups are removed. The deprotected linear dipeptide, H-Pro-Gly-OH, readily undergoes

intramolecular cyclization in solution to form the desired Cyclo-(Pro-Gly).

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b050762?utm_src=pdf-interest
https://www.benchchem.com/product/b050762?utm_src=pdf-body
https://www.benchchem.com/product/b050762?utm_src=pdf-body
https://www.benchchem.com/product/b050762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the expected quantitative data for the solid-phase synthesis of

Cyclo-(Pro-Gly) based on a starting scale of 0.5 mmol of Fmoc-Pro-Wang resin.

Table 1: Reagent Quantities for 0.5 mmol Synthesis Scale

Reagent/Material
Molecular Weight (
g/mol )

Quantity Molar Equivalence

Fmoc-Pro-Wang

Resin (0.7 mmol/g)
- 714 mg 1.0

Fmoc-Gly-OH 297.31 743 mg 5.0

HBTU 379.25 948 mg 5.0

HOBt 135.12 338 mg 5.0

DIPEA 129.24 870 µL 10.0

Piperidine 85.15 - -

DMF 73.09 - -

DCM 84.93 - -

TFA 114.02 - -

TIS 158.36 - -

Table 2: Expected Yield and Purity at Each Stage
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Stage Description Expected Yield (%) Typical Purity (%)

1. Resin Loading
Starting Fmoc-Pro-

Wang Resin
100 >99

2. Glycine Coupling
Formation of Fmoc-

Gly-Pro-Wang Resin
>98 >95

3. Cleavage
Cleavage of H-Pro-

Gly-OH from resin
85-95 >90 (crude)

4. Cyclization &

Purification

Formation of pure

Cyclo-(Pro-Gly)

70-85 (after

purification)
>98

Experimental Protocols
Materials and Reagents

Fmoc-Pro-Wang resin (substitution: 0.7 mmol/g)

Fmoc-Gly-OH

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Piperidine

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Diethyl ether, anhydrous
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Solid-phase synthesis vessel

Shaker

HPLC system for purification and analysis

Protocol Steps
Step 1: Resin Swelling

Place 714 mg (0.5 mmol) of Fmoc-Pro-Wang resin into a solid-phase synthesis vessel.

Add 10 mL of DMF to the resin.

Swell the resin by shaking for 30 minutes at room temperature.

Drain the DMF.

Step 2: Fmoc Deprotection of Proline

Add 10 mL of 20% piperidine in DMF to the swollen resin.

Shake for 5 minutes at room temperature.

Drain the solution.

Add another 10 mL of 20% piperidine in DMF.

Shake for 15 minutes at room temperature.

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL),

and finally DMF (3 x 10 mL).

Step 3: Glycine Coupling

In a separate vial, dissolve Fmoc-Gly-OH (743 mg, 2.5 mmol, 5 eq), HBTU (948 mg, 2.5

mmol, 5 eq), and HOBt (338 mg, 2.5 mmol, 5 eq) in 5 mL of DMF.

Add DIPEA (870 µL, 5.0 mmol, 10 eq) to the activation solution and mix for 2 minutes.
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Add the activated amino acid solution to the deprotected resin.

Shake the reaction vessel for 2 hours at room temperature.

Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and

DMF (3 x 10 mL).

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

Step 4: Final Fmoc Deprotection

Repeat Step 2 to remove the Fmoc group from the newly coupled glycine.

Step 5: Cleavage of the Linear Dipeptide from the Resin

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 10 mL of cocktail, use 9.5

mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

Add 10 mL of the cleavage cocktail to the resin.

Shake for 2 hours at room temperature.

Filter the solution to collect the cleaved peptide.

Wash the resin with an additional 2 mL of TFA and combine the filtrates.

Precipitate the crude linear peptide by adding the TFA solution dropwise to 50 mL of cold

diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice with

cold diethyl ether.

Dry the crude H-Pro-Gly-OH peptide under vacuum.

Step 6: Cyclization to Cyclo-(Pro-Gly)

Dissolve the crude linear dipeptide in a suitable solvent such as DMF or a mixture of

DMF/DCM at a high dilution (e.g., 1-2 mg/mL).
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Add a mild base such as DIPEA (1-2 equivalents) to facilitate the cyclization. The Pro-Gly

sequence is highly prone to spontaneous cyclization, and often heating the solution in a

solvent like toluene or xylene under reflux is sufficient.[1]

Monitor the reaction by HPLC or LC-MS until the linear dipeptide is consumed (typically 2-24

hours).

Remove the solvent under reduced pressure.

Step 7: Purification

Purify the crude Cyclo-(Pro-Gly) by preparative reverse-phase HPLC using a suitable

gradient of water/acetonitrile containing 0.1% TFA.

Collect the fractions containing the pure product and lyophilize to obtain a white powder.

Characterize the final product by mass spectrometry and NMR to confirm its identity and

purity.

Mandatory Visualization
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Caption: Workflow for the solid-phase synthesis of Cyclo-(Pro-Gly).
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Caption: Logical relationship of steps in Cyclo-(Pro-Gly) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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